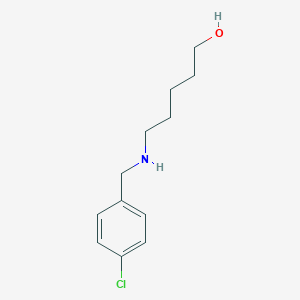
5-((4-Chlorobenzyl)amino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Chlorobenzyl)amino)pentan-1-ol is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. This compound features a chlorobenzyl group attached to an amino-pentan-1-ol backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzyl)amino)pentan-1-ol typically involves the reaction of 4-chlorobenzylamine with 5-bromopentan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chlorobenzylamine attacks the bromine atom of 5-bromopentan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Chlorobenzyl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used to replace the chlorobenzyl group.
Major Products Formed
Oxidation: Formation of 5-[(4-Chlorobenzyl)amino]pentan-2-one.
Reduction: Formation of 5-[(4-Chlorobenzyl)amino]pentane.
Substitution: Formation of 5-[(4-Azidobenzyl)amino]pentan-1-ol or 5-[(4-Mercaptobenzyl)amino]pentan-1-ol.
Aplicaciones Científicas De Investigación
5-((4-Chlorobenzyl)amino)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-((4-Chlorobenzyl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, while the amino-pentan-1-ol backbone can facilitate its transport and cellular uptake. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the chlorobenzyl group.
4-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the pentan-1-ol backbone.
5-Bromopentan-1-ol: Contains the pentan-1-ol backbone but lacks the amino and chlorobenzyl groups.
Uniqueness
5-((4-Chlorobenzyl)amino)pentan-1-ol is unique due to the presence of both the chlorobenzyl and amino-pentan-1-ol moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-15/h4-7,14-15H,1-3,8-10H2 |
Clave InChI |
HTTNAEGRYCTSGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCCO)Cl |
SMILES canónico |
C1=CC(=CC=C1CNCCCCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

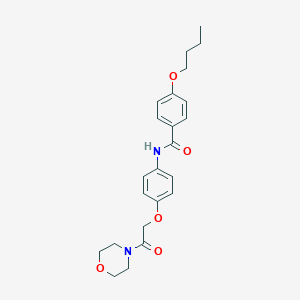
![N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B262028.png)
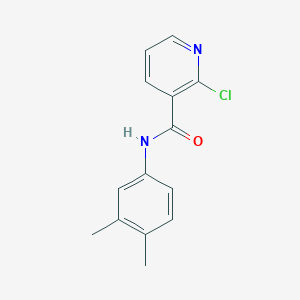
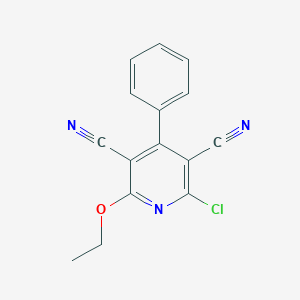
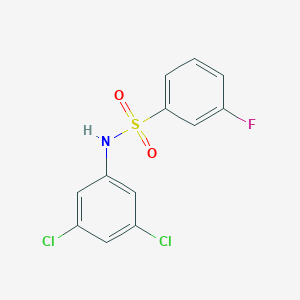
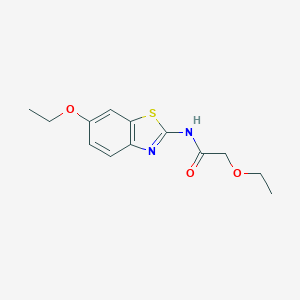
![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
